molecular formula C29H50ClNO2 B12694040 (p-Dodecylbenzyl)diethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride CAS No. 94086-89-2

(p-Dodecylbenzyl)diethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride

Cat. No.: B12694040
CAS No.: 94086-89-2
M. Wt: 480.2 g/mol
InChI Key: NEOOMTBMVQHLAS-UHFFFAOYSA-M
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Description

(p-Dodecylbenzyl)diethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C29H50ClNO2 and a molecular weight of 480.1658. This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (p-Dodecylbenzyl)diethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride typically involves a multi-step process. One common method includes the reaction of p-dodecylbenzyl chloride with diethylamine to form the intermediate (p-dodecylbenzyl)diethylamine. This intermediate is then reacted with 2-(2-methyl-1-oxoallyl)oxyethyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or distillation to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(p-Dodecylbenzyl)diethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases such as sodium hydroxide or potassium carbonate for substitution reactions. Oxidizing agents like hydrogen peroxide may be used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (p-Dodecylbenzyl)diethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is used as a surfactant and phase transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing reaction rates and yields.

Biology and Medicine

In biological and medical research, this compound is explored for its antimicrobial properties. It is used in formulations for disinfectants and antiseptics .

Industry

Industrially, the compound is used in the production of detergents, emulsifiers, and corrosion inhibitors. Its surfactant properties make it valuable in various applications, including textile processing and water treatment .

Mechanism of Action

The mechanism of action of (p-Dodecylbenzyl)diethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This action is primarily due to the cationic nature of the quaternary ammonium group, which interacts with the negatively charged components of the cell membrane.

Comparison with Similar Compounds

Similar Compounds

    Benzyldimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride: Similar in structure but with different alkyl groups.

    Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.

Uniqueness

(p-Dodecylbenzyl)diethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is unique due to its specific combination of a long alkyl chain and a quaternary ammonium group, which provides enhanced surfactant properties and antimicrobial activity compared to other similar compounds .

Properties

CAS No.

94086-89-2

Molecular Formula

C29H50ClNO2

Molecular Weight

480.2 g/mol

IUPAC Name

(4-dodecylphenyl)methyl-diethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride

InChI

InChI=1S/C29H50NO2.ClH/c1-6-9-10-11-12-13-14-15-16-17-18-27-19-21-28(22-20-27)25-30(7-2,8-3)23-24-32-29(31)26(4)5;/h19-22H,4,6-18,23-25H2,1-3,5H3;1H/q+1;/p-1

InChI Key

NEOOMTBMVQHLAS-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](CC)(CC)CCOC(=O)C(=C)C.[Cl-]

Origin of Product

United States

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